2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure, which is a fusion of an indole and a chromene moiety. The presence of various functional groups such as amino, bromo, methyl, oxo, and carbonitrile makes this compound highly versatile and significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-bromo-5-methylindole with a suitable aldehyde and a nitrile source in the presence of a base can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The presence of multiple functional groups allows for diverse interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylindole: Shares the bromo and methyl groups but lacks the spirocyclic structure.
2-Amino-5-bromobenzoic acid: Contains the bromo and amino groups but has a different core structure.
6-Bromo-5-hydroxy-1-methyl-2-(phenylthio)methylindole-3-carboxylate: Similar in having a bromo and indole moiety but differs in other functional groups.
Uniqueness
The uniqueness of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of various functional groups in a single molecule allows for versatile applications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-8-4-11-14(6-13(8)19)23-17(24)18(11)10-3-2-9(21)5-15(10)25-16(22)12(18)7-20/h2-6H,21-22H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKUISOQXASRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C23C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.